Product packaging for [(2,2-Diethoxyethyl)sulfanyl]benzene(Cat. No.:CAS No. 66616-26-0)

[(2,2-Diethoxyethyl)sulfanyl]benzene

Cat. No.: B052236
CAS No.: 66616-26-0
M. Wt: 226.34 g/mol
InChI Key: XGVOYFSWJOHTFC-UHFFFAOYSA-N
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Description

[(2,2-Diethoxyethyl)sulfanyl]benzene is a specialized organic compound that belongs to the class of benzene and substituted derivatives, characterized by a benzene ring core substituted with a 2,2-diethoxyethylthio group. This structure incorporates both a sulfur-based thioether and an acetal functional group, making it a valuable and versatile building block in synthetic organic chemistry and materials science research. Research Applications and Value: This compound serves as a key synthetic intermediate due to its dual functionality. The acetal group (2,2-diethoxyethyl) can serve as a protected aldehyde, which is stable under basic conditions but can be readily deprotected to generate an aldehyde functionality under mild acidic conditions, a crucial transformation in multi-step synthesis. The sulfanyl (thioether) bridge can act as a linker or be utilized in further functionalization reactions, such as oxidation to sulfoxides or sulfones, which significantly alter the electronic properties of the molecule. Its potential applications extend to the synthesis of more complex sulfur-containing heterocycles, ligands for metal catalysis, and in the development of novel organic materials. Mechanistic Insights: The mechanism of action of this compound in chemical reactions is defined by its functional groups. The sulfur atom in the thioether moiety possesses lone pairs of electrons, enabling it to coordinate to metals or participate in nucleophilic substitution reactions. The acetal group's reactivity is characterized by its hydrolysis mechanism: under aqueous acidic conditions, the acetal is protonated, leading to cleavage and the eventual release of phenylacetaldehyde. This controlled deprotection allows researchers to unveil a reactive aldehyde group at a specific stage in a synthetic sequence, enabling the construction of complex molecular architectures. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2S B052236 [(2,2-Diethoxyethyl)sulfanyl]benzene CAS No. 66616-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66616-26-0

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,2-diethoxyethylsulfanylbenzene

InChI

InChI=1S/C12H18O2S/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

XGVOYFSWJOHTFC-UHFFFAOYSA-N

SMILES

CCOC(CSC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(CSC1=CC=CC=C1)OCC

Synonyms

(Phenylthio)acetaldehyde Diethyl Acetal;  [(2,2-Diethoxyethyl)thio]benzene

Origin of Product

United States

**reactivity and Transformational Chemistry of 2,2 Diethoxyethyl Sulfanyl Benzene**

Reactions Involving the Diethoxyethyl Acetal (B89532) Moiety

The diethoxyethyl acetal group is the primary locus of reactivity for [(2,2-diethoxyethyl)sulfanyl]benzene, functioning as a stable protecting group for the otherwise reactive 2-(phenylthio)acetaldehyde. This latent carbonyl functionality can be unmasked under specific conditions to engage in a range of chemical transformations.

The most fundamental reaction of the acetal moiety is its hydrolysis under acidic conditions to reveal the parent aldehyde. This transformation is a reversible equilibrium-based process, typically driven to completion by the presence of water. allstudiesjournal.com The mechanism proceeds via protonation of one of the ethoxy oxygen atoms by an acid catalyst, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on this intermediate, followed by deprotonation and loss of a second molecule of ethanol, yields the final aldehyde product, 2-(phenylthio)acetaldehyde.

The hydrolysis of acetals is a classic example of specific acid catalysis, where the reaction rate is dependent on the concentration of the hydronium ion. gla.ac.ukrsc.org While strong mineral acids like hydrochloric acid are effective, various other acidic catalysts can be employed to facilitate this deprotection under milder conditions. osti.gov

Table 1: Conditions for Acetal Hydrolysis

Catalyst TypeExampleTypical Conditions
Brønsted Acids Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Aqueous solution, often with an organic co-solvent (e.g., THF, acetone)
Lewis Acids Bismuth(III) salts, Cerium(III) saltsAprotic or aqueous solutions, often under mild pH conditions
Solid-Supported Reagents Acidic resins, Silica-supported acidsHeterogeneous catalysis, allowing for easier product purification

The generation of 2-(phenylthio)acetaldehyde in situ from this compound is a critical first step for many of the subsequent transformations, as the aldehyde itself can be less stable for storage and handling.

A significant application of this compound in organic synthesis is its role as a precursor to the 2-(phenylthio)acetaldehyde intermediate, which can then be engaged in cyclization reactions to form complex heterocyclic systems. researchgate.net This strategy is particularly valuable in constructing nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. rsc.orgmdpi.com

The synthesis of various nitrogen-containing heterocycles can be achieved using the aldehyde generated from this compound. science.govresearchgate.net For instance, in the synthesis of substituted imidazoles (a common motif in medicinal chemistry), 2-(phenylthio)acetaldehyde can serve as a key building block. In a typical approach, the aldehyde would undergo condensation with a 1,2-diamine and an oxidizing agent.

Similarly, the Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. While 2-(phenylthio)acetaldehyde is not a 1,4-dicarbonyl itself, it can be incorporated into synthetic routes that generate the necessary precursor.

For indole (B1671886) synthesis, the Fischer indole synthesis is a prominent method, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The aldehyde derived from this compound can be used as the carbonyl component in this reaction, leading to the formation of indoles bearing a phenylthiomethyl substituent.

The Pictet-Spengler reaction is a powerful chemical reaction for the synthesis of tetrahydroisoquinolines. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. numberanalytics.commdpi.com The reaction is initiated by the formation of an iminium ion from the amine and aldehyde, which is then attacked by the electron-rich aromatic ring to effect cyclization. wikipedia.org

In this context, this compound serves as a stable precursor to the required aldehyde. The in situ acid-catalyzed hydrolysis of the acetal generates 2-(phenylthio)acetaldehyde, which can directly engage with a β-arylethylamine (such as phenethylamine (B48288) or tryptamine) present in the reaction mixture. This one-pot procedure, combining hydrolysis and cyclization, is an efficient strategy for constructing complex molecular architectures like tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.govnih.gov

Table 2: Pictet-Spengler Reaction Overview

Reactant 1 (Amine)Reactant 2 (Aldehyde Source)Key IntermediateProduct Scaffold
β-Arylethylamine (e.g., Tryptamine)This compoundIminium IonTetrahydro-β-carboline
PhenethylamineThis compoundIminium IonTetrahydroisoquinoline

Indolizine (B1195054), a fused bicyclic N-heterocycle, and its derivatives are important structural motifs in various natural alkaloids. rsc.orgijettjournal.org Several synthetic strategies for the indolizine core have been developed. One of the classical methods is the Chichibabin reaction, which involves the reaction of α-picoline derivatives with an α-halocarbonyl compound. More contemporary methods often involve 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes, or intramolecular cyclizations. ijettjournal.orgorganic-chemistry.org

The aldehyde, 2-(phenylthio)acetaldehyde, derived from this compound, can be utilized in multi-step syntheses leading to indolizine scaffolds. For example, it can be used to construct precursors for intramolecular cyclization reactions or as a component in multi-component reactions that assemble the indolizine ring system.

Once the acetal is hydrolyzed, the resulting 2-(phenylthio)acetaldehyde exhibits typical carbonyl reactivity. Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group attached to the carbonyl carbon. libretexts.orglibretexts.org The aldehyde can undergo a wide array of subsequent transformations beyond cyclizations.

Key reactions include:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, and the formation of cyanohydrins with cyanide. libretexts.org

Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(phenylthio)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). allstudiesjournal.com

Oxidations: Mild oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, (phenylthio)acetic acid.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, providing access to various substituted alkenes.

Imine and Enamine Formation: Condensation with primary amines yields imines (Schiff bases), while reaction with secondary amines can produce enamines. allstudiesjournal.com These reactions are fundamental in extending the carbon skeleton and introducing further nitrogen-based functionality.

The presence of the phenylthio group at the α-position can also influence the reactivity of the enolate formed under basic conditions, enabling its use in further C-C bond-forming reactions.

Intramolecular Cyclization Reactions Utilizing the Acetal Group for Heterocycle Formation

Transformations of the Aryl Sulfide (B99878) Moiety

The sulfur atom in the aryl sulfide group is susceptible to a range of chemical transformations, most notably oxidation and cleavage of the adjacent carbon-sulfur bonds.

The oxidation of the sulfide can lead to the formation of either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the strength of the oxidizing agent employed.

The selective oxidation of a sulfide to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. Common reagents for this transformation include one equivalent of hydrogen peroxide, often in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.orgrsc.org For a typical aryl alkyl sulfide, these reactions proceed with high chemoselectivity.

Table 1: General Conditions for the Oxidation of Aryl Sulfides to Sulfoxides

Oxidizing Agent Typical Reaction Conditions Reference
Hydrogen Peroxide (H₂O₂) Acetic acid, room temperature nih.gov

In the case of this compound, the reaction would yield [(2,2-diethoxyethyl)sulfinyl]benzene. The acetal functionality is generally stable under these neutral or slightly acidic oxidation conditions.

Further oxidation of the sulfide, or the corresponding sulfoxide, with stronger oxidizing agents or more forcing conditions, results in the formation of a sulfone. This typically involves using an excess of the oxidizing agent, such as hydrogen peroxide or m-CPBA, and often at elevated temperatures.

Table 2: General Conditions for the Oxidation of Aryl Sulfides to Sulfones

Oxidizing Agent Typical Reaction Conditions Reference
Hydrogen Peroxide (H₂O₂) (excess) Acetic acid, reflux researchgate.net

This transformation would convert this compound into [(2,2-diethoxyethyl)sulfonyl]benzene. The resulting sulfone is significantly more stable towards further oxidation.

Cleavage of the carbon-sulfur bonds in aryl alkyl sulfides can be achieved through various methods, including reductive, oxidative, or radical pathways. mdpi.commdpi.com For a molecule like this compound, both the aryl C-S bond and the alkyl C-S bond are potential sites for cleavage. Reagents such as N-halosuccinimides (e.g., NBS, NCS) can mediate the cleavage of C(sp³)–S bonds, often leading to the formation of aldehydes or related derivatives under specific conditions. mdpi.comorganic-chemistry.org Reductive cleavage can also be accomplished using certain metals or radical-based reagents. researchgate.net

Oxidation Reactions of the Sulfide Linkage

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ringwikipedia.orgyoutube.com

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this substitution are dictated by the electronic properties of the existing [(2,2-diethoxyethyl)sulfanyl] substituent.

The directing effect of a substituent in electrophilic aromatic substitution is a result of its ability to donate or withdraw electron density from the aromatic ring, which in turn stabilizes or destabilizes the carbocation intermediate (the arenium ion or sigma complex). quizlet.compressbooks.pub

The [(2,2-diethoxyethyl)sulfanyl] group is analogous to a simple alkylthio group (like the -SCH₃ in thioanisole). pearson.com The sulfur atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This resonance donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This effect particularly enriches the electron density at the ortho and para positions.

Simultaneously, the sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) through the sigma bond. lumenlearning.com However, for sulfur, the resonance effect is generally considered to be the dominant factor in determining the regioselectivity of EAS reactions.

Consequently, the [(2,2-diethoxyethyl)sulfanyl] substituent is classified as an activating group and an ortho-, para-director . libretexts.org This means that electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, are expected to occur preferentially at the positions ortho and para to the sulfide substituent. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The steric bulk of the diethoxyethyl group might influence the ratio of ortho to para products, potentially favoring the less sterically hindered para position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Type Electrophile Major Predicted Products
Nitration NO₂⁺ 1-[(2,2-Diethoxyethyl)sulfanyl]-2-nitrobenzene and 1-[(2,2-Diethoxyethyl)sulfanyl]-4-nitrobenzene
Bromination Br⁺ 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene and 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene

Despite a comprehensive search for scientific literature, specific experimental or theoretical data regarding the reactivity and transformational chemistry of this compound is not available in the public domain. Detailed research findings, including data on regioselectivity, reaction kinetics in electrophilic aromatic substitution (EAS) pathways, and specific outcomes of Friedel-Crafts type reactions for this particular compound, have not been published.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline and content inclusions, such as detailed research findings and data tables, for this compound. Generating content would require making assumptions based on the reactivity of analogous compounds, which would violate the explicit instruction not to introduce information outside the scope of documented findings for the specified molecule.

Therefore, the information required to generate the requested article is unavailable.

**advanced Spectroscopic Characterization and Structural Elucidation**

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. For [(2,2-Diethoxyethyl)sulfanyl]benzene, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

The phenyl group protons are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the electron-donating nature of the sulfur atom, the ortho, meta, and para protons will likely exhibit slightly different chemical shifts, resulting in a complex multiplet.

The aliphatic portion of the molecule gives rise to several distinct signals. The two methylene (B1212753) protons (S-CH₂) adjacent to the sulfur atom are expected to resonate as a doublet. The single methine proton (CH) of the acetal (B89532) group is anticipated to appear as a triplet, coupled to the adjacent methylene group. The four methylene protons (O-CH₂) of the two ethoxy groups are expected to be diastereotopic and may appear as two distinct quartets due to coupling with the adjacent methyl protons. The six methyl protons (CH₃) of the ethoxy groups are predicted to resonate as a triplet, coupled to the neighboring methylene protons.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Phenyl (C₆H₅)7.0 - 7.5Multiplet5H
S-CH₂~ 3.2Doublet2H
CH (acetal)~ 4.8Triplet1H
O-CH₂~ 3.5 - 3.7Quartet4H
O-CH₂-CH₃~ 1.2Triplet6H

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom.

The aromatic carbons of the phenyl group will appear in the downfield region of the spectrum (δ 120-140 ppm). The carbon atom directly attached to the sulfur (ipso-carbon) is expected to have a distinct chemical shift compared to the ortho, meta, and para carbons.

The aliphatic carbons will resonate in the upfield region. The methylene carbon adjacent to the sulfur (S-CH₂) and the methine carbon of the acetal group (CH) are expected in the mid-range of the aliphatic region. The methylene carbons of the ethoxy groups (O-CH₂) will be further downfield due to the electronegative oxygen atoms, while the methyl carbons (CH₃) will appear at the most upfield position.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl (C₆H₅) - ipso~ 135
Phenyl (C₆H₅) - ortho, meta, para125 - 130
S-CH₂~ 35
CH (acetal)~ 100
O-CH₂~ 60
O-CH₂-CH₃~ 15

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the S-CH₂ protons and the acetal CH proton, and between the O-CH₂ protons and the O-CH₂-CH₃ protons of the ethoxy groups. This confirms the direct bonding sequence within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would show a correlation between the S-CH₂ proton signal and the S-CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations for this compound would include:

Correlations from the S-CH₂ protons to the ipso-carbon of the phenyl ring and to the acetal carbon.

Correlations from the acetal CH proton to the S-CH₂ carbon and the O-CH₂ carbons.

Correlations from the O-CH₂ protons to the acetal carbon and the methyl carbons of the ethoxy groups.

These 2D NMR experiments, used in concert, provide an unambiguous elucidation of the complete molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C12H18O2S) is 226.34 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the sulfur and oxygen atoms, which are relatively weak. Common fragmentation pathways could include:

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 181.

Loss of an ethyl radical (•CH₂CH₃) from an ethoxy group.

Cleavage of the C-S bond, potentially leading to a phenylthio radical or cation (C₆H₅S• or C₆H₅S⁺) at m/z 109.

Formation of a tropylium-like ion from the phenyl group.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Identity
226[M]⁺
181[M - OCH₂CH₃]⁺
109[C₆H₅S]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring and the C-O and C-S bonds.

Aromatic C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Aliphatic C-H stretching from the methylene and methyl groups would appear in the 3000-2850 cm⁻¹ region.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds in the benzene (B151609) ring usually gives rise to a series of peaks in the 1600-1450 cm⁻¹ range.

C-O stretching: The C-O stretching of the ether linkages in the ethoxy groups would be expected to produce strong absorption bands in the 1150-1050 cm⁻¹ region.

C-S stretching: The C-S stretching vibration is typically weaker and appears in the 800-600 cm⁻¹ range.

Aromatic C-H bending: Out-of-plane bending vibrations for the monosubstituted benzene ring would be expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3100 - 3000Aromatic C-H stretch
3000 - 2850Aliphatic C-H stretch
1600 - 1450Aromatic C=C stretch
1150 - 1050C-O stretch (ether)
800 - 600C-S stretch
770 - 690Aromatic C-H bend

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C12H18O2S, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to confirm the empirical and molecular formula.

Theoretical Elemental Composition of C12H18O2S

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0112144.1263.67
Hydrogen (H)1.011818.188.04
Oxygen (O)16.00232.0014.14
Sulfur (S)32.07132.0714.17
Total 226.37 100.00

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula.

Despite a comprehensive search for scholarly articles and scientific data, no computational and theoretical investigations specifically focusing on the chemical compound this compound were found. Consequently, the detailed article requested, structured around the provided outline, cannot be generated at this time due to the absence of published research on this specific molecule in the public domain.

The required data for the following sections and subsections is not available:

Computational and Theoretical Investigations of 2,2 Diethoxyethyl Sulfanyl Benzene

In Silico Prediction of Spectroscopic Data to Aid Elucidation

Searches for quantum chemical calculations, Density Functional Theory (DFT) studies, analyses of Frontier Molecular Orbitals (HOMO-LUMO), mechanistic studies of reactions, and in silico predictions of spectroscopic data for [(2,2-Diethoxyethyl)sulfanyl]benzene did not yield any specific results. The scientific literature that is publicly accessible and indexed in major databases does not appear to contain this specific information.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or an analysis based on the outlined structure.

**applications of 2,2 Diethoxyethyl Sulfanyl Benzene As a Building Block in Complex Molecule Synthesis**

Role in the Construction of Diverse Heterocyclic Frameworks

[(2,2-Diethoxyethyl)sulfanyl]benzene serves as a key precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. The masked aldehyde can be deprotected in situ to generate a reactive α-phenylthioaldehyde, which can then undergo cyclization reactions.

One notable application is in the synthesis of substituted thiophenes . While direct cyclization of this compound itself is not the most common route, its structural motif is found in precursors for thieno[3,2-b]thiophene (B52689) derivatives. For instance, related acetals are key intermediates in multi-step syntheses to construct these fused heterocyclic systems, which are of significant interest in materials science.

Furthermore, the α-phenylthioaldehyde, readily generated from its diethyl acetal (B89532) precursor, is a valuable intermediate for the synthesis of nitrogen-containing heterocycles. Research has shown that α-phenylthioaldehydes can act as effective precursors for acyl azolium and azolium enolate intermediates in N-heterocyclic carbene (NHC)-catalyzed reactions. nih.govrsc.orgescholarship.orgresearchgate.net These reactive intermediates can then participate in enantioselective formal [4+2]-cycloaddition reactions to produce complex heterocyclic structures such as dihydropyridinones with high levels of stereocontrol. nih.govrsc.orgescholarship.org

The general strategy involves the deprotection of the acetal to the aldehyde, which then reacts with an NHC catalyst to form the reactive intermediate. This intermediate can then engage in cycloaddition with a suitable dienophile to construct the heterocyclic ring.

Heterocyclic FrameworkSynthetic StrategyKey Intermediate
Thieno[3,2-b]thiophenesMulti-step synthesis involving related acetal precursorsAcetal-protected thiophene (B33073) derivatives
DihydropyridinonesNHC-catalyzed enantioselective [4+2]-cycloadditionAcyl azolium / Azolium enolate

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples directly employing this compound in MCRs are not extensively documented, its potential is significant due to the latent reactivity of the protected aldehyde.

Upon deprotection, the resulting α-phenylthioaldehyde can, in principle, participate as the aldehyde component in various MCRs. For example, it could be utilized in Passerini or Ugi reactions, which are powerful MCRs for the synthesis of α-acyloxy carboxamides and α-acetamido carboxamides, respectively. The presence of the phenylthio group could introduce further complexity and functionality into the MCR products.

The in-situ generation of the aldehyde from the stable acetal precursor offers an advantage in MCRs by controlling the concentration of the reactive aldehyde species, potentially minimizing side reactions.

Precursor in the Synthesis of Functionalized Organic Materials

Thiophene-containing polymers are a significant class of conductive polymers with applications in organic electronics. nih.gov The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. This compound can be envisioned as a precursor to such monomers.

A synthetic route could involve the cyclization of a derivative of this compound to form a thiophene ring bearing a protected aldehyde. This functionalized thiophene could then be polymerized, and the aldehyde functionality could be subsequently deprotected and modified to tune the properties of the resulting polymer. This approach would allow for the introduction of specific functional groups onto the polymer backbone, influencing its electronic and physical characteristics. While this application is largely speculative based on the known chemistry of thiophene synthesis and polymer functionalization, the potential for this compound in this area is noteworthy.

Applications in the Generation of Advanced Synthetic Intermediates

Perhaps one of the most significant applications of this compound is its role as a precursor to advanced synthetic intermediates, which can then be used in a wide array of complex syntheses.

α-Phenylthioaldehydes: As previously mentioned, the primary utility of this compound is as a stable, handleable precursor to α-phenylthioaldehydes. nih.govrsc.orgescholarship.orgresearchgate.netresearchgate.net These aldehydes are valuable intermediates in their own right, participating in a variety of transformations that capitalize on the reactivity of both the aldehyde and the phenylthio group.

Vinyl Sulfides: this compound can be converted into phenyl vinyl sulfide (B99878) . orgsyn.orgorgsyn.org This transformation typically involves the elimination of ethanol (B145695) from the acetal under specific conditions. Phenyl vinyl sulfide is a highly useful synthetic intermediate. It can act as a Michael acceptor, participate in cycloaddition reactions, and be a precursor to vinyl sulfoxides and vinyl sulfones, which are also important building blocks in organic synthesis. orgsyn.orgorgsyn.org

Furthermore, vinyl sulfides can serve as aldehyde or ketone surrogates in reactions such as the Fischer indole (B1671886) synthesis . organic-chemistry.org In this context, the vinyl sulfide reacts with an arylhydrazine to form an indole, a privileged scaffold in medicinal chemistry. The use of a vinyl sulfide allows for the introduction of a substituent at the 3-position of the indole ring.

The generation of these advanced intermediates from this compound highlights its role as a versatile starting material that provides access to a range of reactive species for the construction of complex molecular targets.

Advanced IntermediateMethod of Generation from PrecursorKey Applications
α-PhenylthioaldehydesAcid-catalyzed deprotection of the acetalNHC-catalyzed reactions, synthesis of heterocycles
Phenyl Vinyl SulfideElimination of ethanolMichael acceptor, cycloadditions, Fischer indole synthesis

**future Directions and Emerging Research Opportunities**

Development of Novel Catalytic Transformations for [(2,2-Diethoxyethyl)sulfanyl]benzene

The development of novel catalytic transformations is a cornerstone of modern synthetic chemistry. For this compound, several catalytic pathways could be envisaged, primarily targeting the thioether linkage and the acetal (B89532) group.

The thioether moiety is susceptible to a range of catalytic reactions. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which are valuable intermediates in organic synthesis. researchgate.netconicet.gov.ar Future research could focus on developing selective catalytic systems for this transformation. For instance, the use of transition metal catalysts, such as those based on titanium or vanadium, in the presence of an oxidant like hydrogen peroxide, could offer a high degree of control over the oxidation state of the sulfur.

Another potential avenue is the catalytic C-S bond activation. Transition metal catalysts, particularly those based on palladium, nickel, or copper, are known to catalyze the cross-coupling of thioethers with various partners. This could enable the derivatization of the benzene (B151609) ring at the position of the sulfur substituent. Furthermore, the development of catalytic methods for the cleavage of the C-S bond would be valuable, potentially allowing for the use of the [(2,2-diethoxyethyl)sulfanyl] group as a protecting or directing group.

The acetal functionality, on the other hand, is generally stable under neutral or basic conditions but can be hydrolyzed under acidic catalysis to reveal an aldehyde. The development of mild and selective catalytic methods for this deprotection would enhance the utility of this compound as a synthetic building block.

A hypothetical catalytic cycle for the oxidation of this compound to its corresponding sulfoxide using a generic metal-based catalyst (M) is depicted below:

Catalyst Activation: The metal catalyst is activated by the oxidant.

Substrate Coordination: this compound coordinates to the activated catalyst.

Oxygen Transfer: An oxygen atom is transferred from the catalyst-oxidant complex to the sulfur atom of the substrate.

Product Dissociation: The resulting sulfoxide dissociates from the catalyst, regenerating the active catalytic species.

A summary of potential catalytic transformations is presented in the table below.

TransformationPotential CatalystProduct
Selective OxidationTitanium or Vanadium complexes[(2,2-Diethoxyethyl)sulfinyl]benzene
Cross-CouplingPalladium or Nickel complexesSubstituted benzene derivatives
Acetal DeprotectionMild solid acid catalysts2-(Phenylsulfanyl)acetaldehyde

Exploration of Asymmetric Synthesis Incorporating this compound

Asymmetric synthesis is a critical area of research, particularly for the preparation of chiral molecules with biological activity. The sulfur atom in this compound can become a stereocenter upon oxidation to a sulfoxide. The development of catalytic asymmetric methods to achieve this transformation with high enantioselectivity would be a significant advancement. Chiral titanium complexes in the presence of a chiral ligand, for example, have been successfully employed for the asymmetric oxidation of other thioethers and could be adapted for this substrate.

Furthermore, the aldehyde functionality, unmasked from the acetal group, could participate in a wide range of asymmetric reactions. For instance, it could serve as a substrate in asymmetric aldol (B89426) reactions, Michael additions, or reductive aminations, catalyzed by chiral organocatalysts or metal complexes. The presence of the adjacent thioether could influence the stereochemical outcome of these reactions, offering opportunities for diastereoselective synthesis.

The exploration of this compound as a chiral auxiliary is another promising direction. By attaching a chiral moiety to the benzene ring, the entire molecule could be used to direct the stereochemical course of reactions at a remote site.

A hypothetical example of an asymmetric transformation is the enantioselective oxidation of this compound to a chiral sulfoxide.

Catalyst SystemChiral LigandExpected Outcome
Ti(OiPr)4(+)-Diethyl tartrateEnantioenriched [(2,2-Diethoxyethyl)sulfinyl]benzene
Vanadium complexChiral Schiff baseEnantioenriched [(2,2-Diethoxyethyl)sulfinyl]benzene

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.netconicet.gov.ar The integration of reactions involving this compound into continuous flow systems could enhance its synthetic utility.

For example, the oxidation of the thioether is often an exothermic process. In a flow reactor, the excellent heat exchange capabilities would allow for better temperature control, preventing runaway reactions and improving selectivity. Similarly, the use of hazardous reagents, such as strong oxidants, can be managed more safely in a flow setup where only small amounts of the reagent are present at any given time.

Flow chemistry could also facilitate multi-step syntheses starting from this compound. A flow system could be designed where the initial catalytic transformation of the thioether is followed by a subsequent reaction of the acetal group in a sequential manner without the need for isolation of intermediates. This would significantly streamline the synthesis of more complex molecules.

A potential flow chemistry setup for the oxidation of this compound could involve pumping a solution of the substrate and an oxidant through a heated tube packed with a solid-supported catalyst. The product would be collected at the outlet, and the process could be run continuously for extended periods.

Flow Chemistry AdvantageApplication to this compound
Enhanced SafetyControlled use of strong oxidants for sulfur oxidation.
Improved Heat TransferManagement of exothermic oxidation reactions.
ScalabilityContinuous production of derivatives.
Multi-step SynthesisSequential modification of the thioether and acetal groups.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing reactions and the development of new ones. In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy, can provide real-time information about the species present in a reaction mixture.

For the catalytic transformations of this compound, in situ spectroscopy could be used to identify reaction intermediates, monitor the consumption of reactants and the formation of products, and elucidate the kinetics of the reaction. For instance, in the catalytic oxidation of the thioether, in situ IR spectroscopy could detect the formation of the S=O bond in the sulfoxide product.

X-ray absorption spectroscopy, particularly at the sulfur K-edge, could provide valuable information about the oxidation state and local environment of the sulfur atom throughout the catalytic cycle. nih.gov This would be particularly useful for understanding the interaction of the sulfur atom with the metal catalyst.

By combining the data from these in situ techniques, a detailed picture of the reaction mechanism can be constructed, which can then be used to guide the design of more efficient and selective catalysts.

In Situ TechniquePotential Information Gained
ReactIR (FTIR)Monitoring the formation of the S=O bond during oxidation.
Raman SpectroscopyProbing the S-C bond and changes in the benzene ring vibrations.
NMR SpectroscopyIdentifying and quantifying intermediates and products in real-time.
X-ray Absorption SpectroscopyDetermining the oxidation state and coordination environment of sulfur.

Computational Design of New Reaction Pathways and Catalysts

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes and the rational design of new catalysts. nih.govbath.ac.uk Density functional theory (DFT) calculations could be employed to investigate the potential energy surfaces of various proposed reaction pathways for this compound.

For example, DFT calculations could be used to model the transition states for the oxidation of the thioether with different catalysts, providing insights into the factors that control the reaction rate and selectivity. This information could then be used to design new catalysts with improved performance.

Computational methods could also be used to predict the stereochemical outcome of asymmetric reactions involving this compound. By modeling the interaction of the substrate with a chiral catalyst, it may be possible to predict which enantiomer of the product will be formed preferentially.

Furthermore, computational screening of virtual libraries of potential catalysts could accelerate the discovery of new and effective catalytic systems for the transformation of [(2,t-Diethoxyethyl)sulfanyl]benzene.

Computational MethodApplication
Density Functional Theory (DFT)Modeling reaction pathways and transition states.
Molecular Dynamics (MD)Simulating the behavior of the molecule and catalyst in solution.
Virtual ScreeningIdentifying promising catalyst candidates from large databases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2,2-Diethoxyethyl)sulfanyl]benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, benzene thiol derivatives can react with 2,2-diethoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization involves monitoring reaction time and stoichiometry to minimize byproducts like disulfides .
  • Key Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control, and catalyst selection (e.g., phase-transfer catalysts) significantly affect yield. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) resolves unreacted starting materials .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H NMR : Look for a triplet at δ ~3.5–3.7 ppm (CH₂ adjacent to ether oxygens) and a singlet at δ ~1.2 ppm (ethoxy methyl groups). The aromatic protons appear as a multiplet at δ ~7.2–7.4 ppm .
  • ¹³C NMR : Peaks at δ ~60–70 ppm (ethoxy carbons) and δ ~40–50 ppm (sulfur-bound CH₂).
  • IR : Stretching bands at ~1100 cm⁻¹ (C-O-C) and ~2550 cm⁻¹ (S-H, if unreacted thiol remains) .

Advanced Research Questions

Q. How does the diethoxyethylsulfanyl moiety influence the compound’s reactivity in organometallic catalysis, and what experimental approaches validate its role?

  • Methodology : The sulfur atom acts as a soft ligand for transition metals (e.g., Pd or Cu), enabling cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the compound may facilitate C-S bond activation. Researchers should compare reaction rates and yields with/without the diethoxyethyl group using kinetic studies and X-ray crystallography of metal complexes .
  • Data Analysis : Monitor reaction intermediates via LC-MS and quantify catalytic efficiency using turnover numbers (TONs). Contradictions in literature reports (e.g., variable TONs) may arise from solvent effects or competing side reactions (e.g., oxidation of sulfur) .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound across different studies?

  • Methodology :

  • Systematic Variation : Test variables such as solvent (polar vs. nonpolar), temperature, and catalyst loading. For instance, dichloromethane may favor electrophilic substitutions, while DMSO promotes oxidation .
  • Control Experiments : Use deuterated analogs to track proton transfer mechanisms or isolate intermediates via quenching at timed intervals.
  • Computational Modeling : Compare density functional theory (DFT) calculations of reaction pathways with experimental data to identify discrepancies in proposed mechanisms .

Safety and Stability Considerations

Q. What are the stability profiles of this compound under varying pH and thermal conditions, and how should degradation be mitigated?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40–60°C. Monitor degradation via HPLC for byproducts like benzene sulfonic acids .
  • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, which may induce radical-mediated decomposition .

Table: Key Reactivity Insights

Reaction TypeConditionsMajor ProductsSupporting Evidence
Nucleophilic Substitution K₂CO₃, DMF, 80°CTarget compound + disulfide
Oxidation H₂O₂, AcOHSulfoxide/sulfone derivatives
Metal Coordination Pd(OAc)₂, DCM, 25°CPd-S complex

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